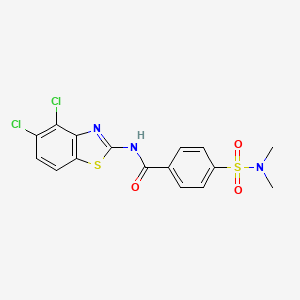
N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique molecular structure. This compound features a chlorophenyl group, a dimethylamino group, and a thiophen-2-yl group, all connected through an oxalamide linkage. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl group can be derived from 3-chloroaniline, while the dimethylamino group can be synthesized from dimethylamine. The thiophen-2-yl group is usually obtained from thiophene. These components are then combined through a series of reactions, including amide bond formation and subsequent modifications to achieve the final structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule, resulting in a diverse range of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide can be utilized as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine: In the medical field, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets can make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer treatments.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to the creation of advanced materials with improved performance and functionality.
Mécanisme D'action
The mechanism by which N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: This compound lacks the thiophen-2-yl group, resulting in different chemical and biological properties.
N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(benzyl)ethyl)oxalamide:
Uniqueness: N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. Its ability to interact with specific targets and pathways makes it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-20(2)13(14-7-4-8-23-14)10-18-15(21)16(22)19-12-6-3-5-11(17)9-12/h3-9,13H,10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWSRMJESXIVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2559720.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2559723.png)

![Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2559729.png)
![(2,5-dimethylfuran-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2559731.png)
![1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2559732.png)
![N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide](/img/structure/B2559733.png)
![N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2559734.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2559738.png)


![1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559742.png)
